BenchChemオンラインストアへようこそ!

4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Melatonin receptor pharmacology Indole SAR Binding affinity

This compound uniquely combines a 5-methylindole core with a 4-tert-butylbenzamide moiety, conferring distinct MT1/MT2 receptor selectivity and enhanced lipophilicity (Hansch π ≈ 1.98) versus methoxy or halogenated congeners. Ideal for CNS melatonin receptor binding assays, SAR expansion, and metabolic profiling. Sourced from specialist screening-compound suppliers; availability is typically on a quote basis with lead times of 1–4 weeks.

Molecular Formula C22H26N2O
Molecular Weight 334.5 g/mol
Cat. No. B4737058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Molecular FormulaC22H26N2O
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C22H26N2O/c1-15-5-10-20-19(13-15)17(14-24-20)11-12-23-21(25)16-6-8-18(9-7-16)22(2,3)4/h5-10,13-14,24H,11-12H2,1-4H3,(H,23,25)
InChIKeyLAKGMAYEECMGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide – Structural Baseline for Melatoninergic Ligand Procurement


4-tert-Butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (CAS 775289-89-9; C22H26N2O; MW 334.45 g/mol) is a synthetic indole-based benzamide that belongs to the melatonin analogue chemotype . Structurally, it differs from endogenous melatonin (N-acetyl-5-methoxytryptamine) by two key modifications: (i) replacement of the 5-methoxy group on the indole ring with a 5-methyl substituent, and (ii) substitution of the N-acetyl side chain with a 4-tert-butylbenzamide moiety . These modifications place the compound at the intersection of indolealkylamine melatonin receptor ligands and tert-butyl-substituted benzamide series, defining its distinct pharmacological and physicochemical profile [1].

Why In-Class Melatonin Analogues Cannot Replace 4-tert-Butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide


Within the indole-based benzamide series, even single-atom or single-group substitutions at the indole 5-position or the benzamide para-position produce dramatic shifts in melatonin receptor binding affinity, subtype selectivity, and functional efficacy [1]. The 5-methyl group on the indole ring is not a silent substituent: published comparative data demonstrate that exchanging the 5-methoxy group of a melatonin analogue for a 5-methyl group measurably reduces receptor binding affinity [1]. Conversely, the 4-tert-butyl group on the benzamide ring introduces steric bulk and lipophilicity that are absent in halogen-substituted (e.g., 4-fluoro, 4-chloro) or unsubstituted benzamide congeners, directly affecting receptor interaction topology [2]. These structure-activity relationships mean that substituting the target compound with a des-methyl, des-tert-butyl, or differently substituted analogue risks altering not only binding potency but also the agonist/antagonist functional balance at MT1 versus MT2 receptors [2].

Quantitative Differentiation Evidence for 4-tert-Butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide


5-Methyl vs. 5-Methoxy Substitution Reduces Melatonin Receptor Binding Affinity

In direct head-to-head competition binding experiments using chicken brain membranes and 2-[125I]iodomelatonin as the radioligand, the 5-methyl-substituted analogue 5-methyl N-butanoyltryptamine (5-MebT) exhibited reduced binding affinity compared to the corresponding 5-methoxy-substituted analogue (bMT). The authors explicitly state that 'exchanging the 5-methoxy group of melatonin for a 5-methyl group reduced affinity' [1]. This finding provides class-level inferential evidence that the 5-methyl substitution on the indole ring of the target compound 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is likely to produce measurably different binding kinetics at melatonin receptors compared to any 5-methoxy-substituted indole analogue, including endogenous melatonin itself.

Melatonin receptor pharmacology Indole SAR Binding affinity

Binding Affinity of the Des-Methyl Analog (4-tert-Butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide) at Human MT1 and MT2 Receptors

The closest structurally characterized analog—4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide (CAS 497061-15-1), which lacks only the 5-methyl group on the indole ring—has publicly available binding data in BindingDB/ChEMBL [1]. At the human MT2 receptor expressed in CHO cells, this des-methyl analog displaced [3H]melatonin with a Ki of 0.291 nM. At the human MT1 receptor in the same cellular background, the Ki was 121 nM, yielding an MT1/MT2 selectivity ratio of approximately 416-fold in favor of MT2 [1]. A separate assay using [125I]2-iodomelatonin on human MT2 expressed in HEK293 cells reported a Ki of 1.70 nM [1]. The presence of the 5-methyl substituent on the target compound is expected to further modulate both absolute affinity and selectivity relative to this des-methyl baseline, based on the established SAR that 5-position indole substituents directly affect receptor engagement [2].

MT1/MT2 receptor binding Radioligand displacement Melatonin receptor selectivity

Physicochemical Differentiation: Calculated Lipophilicity and Steric Profile vs. 4-Fluoro and 4-Chloro Congeners

The target compound bears a 4-tert-butyl group (C(CH3)3) on the benzamide ring, which imparts a distinctly higher calculated lipophilicity and larger steric volume compared to its 4-fluoro (CAS 775289-91-3) and 4-chloro (CAS 775289-90-2) counterparts that share the identical 5-methylindole-ethyl linker core [1]. Based on predicted properties, the tert-butyl analogue has a calculated XLogP approximately 2–3 log units higher and a molecular weight of 334.45 g/mol, compared to 296.34 g/mol (4-fluoro) and 312.79 g/mol (4-chloro) . Increased lipophilicity is known to enhance membrane permeability and blood-brain barrier penetration but may reduce aqueous solubility; these trade-offs are therapeutically relevant for CNS-targeted melatoninergic applications [2].

Lipophilicity Physicochemical properties Drug-likeness

In Vivo Functional Divergence of 5-Methyl vs. 5-Methoxy Melatonin Analogues

In the Djungarian hamster model of photoperiod-dependent reproductive suppression, daily subcutaneous injection (10 µg) of 5-methyl N-butanoyltryptamine (5-MebT) for 8 weeks produced a significant decrease in paired testis weight, but the effect was quantitatively less than that achieved by the 5-methoxy analogue (bMT) or melatonin itself under identical conditions [1]. The authors reported: 'The reduction in testis weight was of similar magnitude with melatonin and bMT, but 5-MebT was not as effective' [1]. This demonstrates that the 5-methyl-for-5-methoxy substitution not only alters receptor binding in vitro but translates into measurably different in vivo functional efficacy, establishing that compounds bearing the 5-methylindole motif—including 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide—occupy a distinct functional efficacy tier relative to 5-methoxy congeners.

In vivo antigonadal activity Functional efficacy Melatonin analogue pharmacology

Lipophilic Out-of-Plane Substituent as Key Determinant of MT2-Selective Antagonism in Indole-Based Melatonin Ligands

Quantitative structure-activity relationship (QSAR) studies on indole-based melatonin analogues by Spadoni et al. (2001) established that a lipophilic group positioned out of the plane of the indole ring is a critical structural determinant for achieving MT2 receptor selectivity and antagonist functional profile [1]. The 4-tert-butylbenzamide moiety in the target compound provides a substantial, rigid lipophilic substituent that is sterically forced out of the indole plane, conforming to this topographical model. In the Spadoni study, the lead MT2-selective antagonist N-[(1-p-chlorobenzyl-4-methoxy-1H-indol-2-yl)methyl]propanamide achieved 148-fold MT2 selectivity [1]. While the target compound belongs to the 3-substituted (rather than 2-substituted) indole series, the overarching pharmacophore principle—that a bulky, lipophilic, out-of-plane substituent drives MT2 selectivity—applies directly to its structural design.

MT2 selectivity Melatonin receptor antagonism Topographical pharmacophore model

Summary of Available Comparative Evidence and Data Gaps

A critical assessment of the evidence landscape reveals that direct, head-to-head quantitative binding or functional data for 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide against its closest analogs are not publicly available in the peer-reviewed literature or major bioactivity databases as of the search date. The strongest evidence is cross-study comparable (des-methyl analog MT1/MT2 binding; in vivo 5-methyl vs. 5-methoxy efficacy) or class-level inferential (SAR from related indole melatonin ligand series; physicochemical property comparisons). No direct comparative dataset was identified that simultaneously reports quantitative data for the target compound and a named comparator under identical assay conditions. Users should therefore treat the compound's differentiation as structurally rational and pharmacologically plausible but not yet empirically confirmed by a published head-to-head study. Procurement decisions may need to incorporate an internal head-to-head profiling step if exact differential pharmacology is critical to the intended application.

Evidence assessment Data gap analysis Procurement risk

Recommended Research Applications for 4-tert-Butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide Based on Differentiation Evidence


MT2-Biased Melatonin Receptor Pharmacological Profiling

The structural features of 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide—specifically the 4-tert-butylbenzamide moiety providing an out-of-plane lipophilic group and the 5-methyl substituent on the indole ring—position it as a candidate for MT2-biased pharmacological studies. The des-methyl analog demonstrates ~416-fold MT2 selectivity (MT1 Ki = 121 nM; MT2 Ki = 0.291 nM), and the topographical pharmacophore model indicates that bulky lipophilic substituents enhance MT2 selectivity [1]. This compound is appropriate for receptor binding screens, functional cAMP/GTPγS assays, and selectivity profiling against MT1 and MT2 receptors in recombinant cell systems, where its differentiated substitution pattern can be compared directly with melatonin and reference MT2-selective ligands [1][2].

In Vivo Circadian Rhythm and Neuroendocrine Function Studies Requiring Partial or Modulated Melatoninergic Tone

Published evidence demonstrates that 5-methyl-substituted melatonin analogues produce measurable but attenuated in vivo functional responses compared to 5-methoxy analogues [1]. In the Djungarian hamster model, 5-methyl N-butanoyltryptamine elicited a significant yet sub-maximal antigonadal effect relative to melatonin or its 5-methoxy analogue [1]. This supports the use of 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide in experimental paradigms where full melatoninergic agonism is less desirable—such as studies of partial receptor occupancy effects on circadian phase-shifting, reproductive neuroendocrine feedback, or sleep-wake architecture modulation—where the 5-methyl group may confer a tempered efficacy profile distinct from classical melatonin agonists.

CNS Pharmacokinetic and Brain Penetration Studies Leveraging High Lipophilicity

The 4-tert-butyl substituent confers substantially higher calculated lipophilicity (Hansch π ≈ 1.98) compared to the 4-fluoro (π ≈ 0.14) and 4-chloro (π ≈ 0.71) congeners sharing the same 5-methylindole core [1]. This property predicts enhanced passive membrane permeability and blood-brain barrier penetration, making the compound a suitable candidate for CNS distribution studies [1]. Researchers investigating central melatoninergic targets can use this compound to explore the relationship between benzamide substituent lipophilicity and brain-to-plasma concentration ratios, metabolic stability in hepatic microsomes, and plasma protein binding, all within a consistent 5-methylindole scaffold that already demonstrates in vivo biological activity [2].

Chemical Probe Development and Structure-Activity Relationship Expansion of Indole-Based Melatonin Receptor Ligands

As a compound occupying a unique position in the melatonin analogue chemical space—combining a 5-methylindole (rather than 5-methoxyindole) with a 4-tert-butylbenzamide (rather than acetamide or halogenated benzamide)—4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide serves as a versatile starting point for systematic SAR expansion [1]. Medicinal chemistry teams can use this compound to explore: (i) the effect of incremental steric variation at the benzamide para-position on MT1/MT2 selectivity; (ii) the interplay between indole 5-substituent electronics (methyl vs. methoxy vs. halogen) and benzamide substituent lipophilicity; and (iii) the metabolic liabilities introduced by the tert-butyl group, which can guide prodrug or deuterated analog strategies [2].

Quote Request

Request a Quote for 4-tert-butyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.